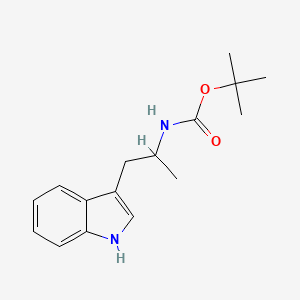

(R)-2-(Boc-amino)-1-(3-indolyl)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

tert-butyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19) |

InChI Key |

XRRYOHBVVKHARG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

The Significance of Chiral Amines and Unnatural Amino Acid Derivatives in Asymmetric Synthesis

Chiral amines are fundamental to asymmetric synthesis, serving a dual role as both catalysts and key structural components of target molecules. Their basicity and nucleophilicity allow them to act as chiral bases or nucleophilic catalysts, orchestrating stereoselective transformations. A significant portion of pharmaceuticals and agrochemicals contain chiral amine functionalities, making their efficient and stereocontrolled synthesis a primary objective for chemists.

Unnatural amino acids, which deviate from the 20 proteinogenic amino acids, have also garnered substantial attention. rsc.org These derivatives are instrumental as chiral building blocks for creating peptides with enhanced stability and novel biological activities. rsc.org Their incorporation into complex molecules can profoundly influence conformation and function, making them invaluable in drug discovery and materials science. The asymmetric synthesis of these unnatural amino acids is a vibrant area of research, with methodologies ranging from enzymatic resolutions to transition-metal-catalyzed hydrogenations.

The Role of Indole Containing Chiral Building Blocks in Complex Molecule Construction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds, including many alkaloids. Its unique electronic properties and the reactivity of various positions on the bicyclic ring system make it a versatile template for constructing intricate molecular frameworks.

When chirality is introduced to an indole-containing molecule, it opens up possibilities for creating highly specific interactions with biological targets. Chiral indole-containing building blocks are therefore sought-after intermediates in the total synthesis of natural products and the development of new therapeutic agents. These synthons provide a pre-defined stereocenter attached to the indole core, streamlining the synthesis of enantiomerically pure targets.

An Overview of R 2 Boc Amino 1 3 Indolyl Propane As a Key Chiral Synthon

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the chiral center of this compound is critical. Various strategies have been developed to control the stereochemical outcome of the synthesis, including asymmetric catalysis, the use of chiral starting materials from the chiral pool, and enzymatic transformations.

Asymmetric Catalysis in the Construction of Indole-Propane Scaffolds

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including indole derivatives. acs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The catalytic asymmetric Friedel–Crafts reaction of indoles is a particularly effective method for introducing substituents at the C3 position. acs.org

In the context of indole-propane scaffolds, chiral catalysts, often metal complexes with chiral ligands or chiral organocatalysts, can be employed in reactions that form the carbon-carbon or carbon-nitrogen bonds, thereby establishing the stereocenter. acs.org For instance, the reaction between an indole and an electrophile containing the propane (B168953) unit can be mediated by a chiral Lewis acid or Brønsted acid to induce high enantioselectivity. The development of novel chiral catalysts continues to be an active area of research, aiming for higher efficiency, selectivity, and broader substrate scope. acs.orgresearchgate.net

Enzymatic Approaches for Chiral Induction or Resolution

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and green alternative for the synthesis of chiral compounds. nih.gov Enzymes can exhibit remarkable selectivity, including enantioselectivity, regioselectivity, and chemoselectivity, often under mild reaction conditions. nih.gov

For the synthesis of chiral indole derivatives, enzymatic approaches can be employed in two main ways: chiral induction, where a prochiral substrate is converted into a chiral product, or kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. For example, a three-enzyme coupled biotransformation has been reported for the synthesis of indole-containing acyloin derivatives. nih.gov Such chemoenzymatic strategies can provide access to a wide range of structurally diverse indole derivatives. nih.gov Additionally, dynamic kinetic resolution combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

Indole Ring Formation Strategies Relevant to the Compound's Core Structure

The construction of the indole ring itself is a fundamental aspect of the synthesis of this compound. Numerous methods have been developed for indole synthesis, with some being particularly relevant for preparing 3-substituted indoles.

Cyclization Reactions for 3-Substituted Indoles

Many classical and modern indole syntheses rely on the cyclization of appropriately substituted benzene (B151609) derivatives. The Fischer indole synthesis is a well-known example, though it may not be the most direct route for this specific target. More contemporary methods involve the cyclization of ortho-alkenylanilines or similar precursors. mdpi.com For instance, a photochemical cyclization of 3-styryl indoles has been shown to produce fused indole systems. acs.orgnih.gov Another approach involves the multi-component synthesis of 3-substituted indoles followed by cyclization to form more complex structures. rsc.org These cyclization strategies are often versatile and can tolerate a variety of functional groups, making them suitable for the synthesis of complex indole derivatives. researchgate.net

Metal-Catalyzed Indole Synthesis (e.g., Palladium, Gold, Copper)

Transition metal-catalyzed reactions have revolutionized indole synthesis, offering milder reaction conditions and greater functional group tolerance compared to many classical methods. mdpi.comresearchgate.net Palladium, gold, and copper are among the most commonly used metals for this purpose. tandfonline.com

Palladium-catalyzed reactions, such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, can be used to construct the indole ring from various precursors. nih.govnih.gov For example, the coupling of o-haloanilines with alkynes, followed by cyclization, is a powerful strategy for synthesizing 2,3-disubstituted indoles. nih.gov Gold and copper catalysts are also effective in promoting the cyclization of alkynylanilines and related substrates to form the indole core. mdpi.com These metal-catalyzed methods provide efficient and flexible routes to a wide range of substituted indoles, including those with the 3-indolylpropane scaffold. researchgate.nettandfonline.com

Table 2: Overview of Metal-Catalyzed Indole Synthesis

| Metal Catalyst | Key Reactions | Advantages |

|---|---|---|

| Palladium | Heck, Sonogashira, Buchwald-Hartwig, C-H activation | High efficiency, broad substrate scope, well-established methodologies. tandfonline.comnih.govnih.govnih.gov |

| Gold | Cyclization of alkynylanilines and related substrates | Mild reaction conditions, unique reactivity with alkynes. mdpi.com |

| Copper | Domino reactions, cyclizations | Low cost, versatile reactivity. mdpi.comtandfonline.com |

Bartoli Indole Synthesis and its Adaptations for Amino-Substituted Indoles

The Bartoli indole synthesis, discovered in 1989, is a significant reaction for forming substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents. wikipedia.orgquimicaorganica.orgonlineorganicchemistrytutor.com This method has become a preferred route for synthesizing 7-substituted indoles, a class of compounds often difficult to prepare via classical methods like the Fischer indole synthesis. wikipedia.orgresearchgate.net The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene, but only two equivalents if a nitrosoarene is used. wikipedia.orgjk-sci.com

A key characteristic of the Bartoli synthesis is the requirement of a substituent at the ortho position of the nitroarene. wikipedia.orgjk-sci.com The reaction often yields poor results or fails completely without this substitution. jk-sci.com The steric bulk of the ortho group is beneficial, as larger groups tend to provide higher yields by facilitating the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com The mechanism commences with the addition of the Grignard reagent to the nitro group, which forms a nitrosoarene intermediate. wikipedia.orgquimicaorganica.orgjk-sci.com A second equivalent of the Grignard reagent attacks the nitroso intermediate, leading to a species that undergoes the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement. thieme-connect.comyoutube.com Subsequent intramolecular cyclization and acid workup yield the final indole product. onlineorganicchemistrytutor.comjk-sci.com

Recent research has extended the scope of the Bartoli reaction to include the synthesis of amino-substituted indoles, which are valuable building blocks in medicinal and fine chemical industries. rsc.org This adaptation involves using amino-substituted nitroanilines as precursors. rsc.org The success of this approach is highly dependent on the choice of protecting groups for the amino functionality and the substitution patterns on the aromatic ring. rsc.orgresearchgate.net Studies have explored the scope and limitations of this methodology, demonstrating its potential as a novel entry into this important class of compounds. rsc.org

Table 1: Key Features of the Bartoli Indole Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | ortho-Substituted nitroarenes or nitrosoarenes; Vinyl Grignard reagents. | wikipedia.orgjk-sci.com |

| Reagent Stoichiometry | 3 equivalents of Grignard reagent for nitroarenes; 2 equivalents for nitrosoarenes. | wikipedia.org |

| Key Requirement | Substitution at the ortho position to the nitro group is essential for good yields. | wikipedia.orgjk-sci.com |

| Core Mechanism Steps | 1. Formation of a nitrosoarene intermediate. 2. wikipedia.orgwikipedia.org-sigmatropic rearrangement. 3. Intramolecular cyclization. | wikipedia.orgthieme-connect.comyoutube.com |

| Primary Product | 7-Substituted indoles. | researchgate.netjk-sci.com |

| Adaptations | Synthesis of functionalized aminoindoles from amino-substituted nitroanilines. | rsc.org |

Reductive Cyclization and Dehydrogenative Aromatization Methodologies for Indole Formation

Reductive cyclization represents a powerful and atom-efficient strategy for synthesizing the indole core, particularly from precursors like ortho-nitrostyrenes. thieme-connect.com This approach is appealing because the only stoichiometric byproduct is often carbon dioxide, simplifying purification. proquest.commdpi.com Palladium-catalyzed reductive cyclizations of o-nitrostyrenes, using carbon monoxide (CO) as the reducing agent, are well-established. nih.gov To circumvent the need for pressurized CO gas, surrogates such as phenyl formate (B1220265) have been successfully employed, often in conjunction with a palladium/1,10-phenanthroline catalyst system. proquest.commdpi.com This methodology has also been extended to β-nitrostyrenes, which can be advantageous depending on the desired substitution pattern. proquest.commdpi.com Another effective system for this transformation is the use of aqueous titanium trichloride (B1173362) (TiCl₃), which promotes the reductive intramolecular cyclization of ortho-nitrostyrenes under mild conditions. thieme-connect.com This method tolerates a variety of functional groups and provides good to excellent yields of the corresponding indoles. thieme-connect.com

Dehydrogenative aromatization provides an alternative pathway to form the indole nucleus. This strategy can be part of a cascade reaction, for instance, in the metal-free synthesis of indolo[2,3-b]indoles. researchgate.net One such process involves a one-pot condensation, dehydroaromatization, and oxidative annulation sequence. researchgate.net Another approach is the acceptorless dehydrogenative condensation (ADC), where diols and anilines react to form indoles. rsc.org This method, often utilizing heterogeneous catalysts like Pt/Al₂O₃ and ZnO, represents a significant advancement in sustainable chemistry by avoiding the use of stoichiometric oxidants. rsc.org Furthermore, oxidative dearomative cross-dehydrogenative coupling reactions have been developed, allowing for the synthesis of complex indole-derived structures like 2,2-disubstituted indolin-3-ones from simple indoles and various C-H nucleophiles. nih.govmdpi.com

Stereocontrolled Formation of the Propane Chain with Protected Amino Functionality

Construction via Reduction of Nitro-Containing Indolyl Precursors

The construction of an amino-substituted aliphatic chain on an indole core can be effectively achieved through the reduction of a nitro-containing precursor. The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis. google.com The process is understood to proceed stepwise, typically involving the reduction of the nitro group to a nitroso group, followed by conversion to a hydroxylamine, which is then finally reduced to the amine. google.com

A variety of reagents can be employed for the reduction of aliphatic nitro groups to the corresponding amines. wikipedia.org Common methods include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Based Reductions : Active metals like iron in acidic media (e.g., refluxing acetic acid) or zinc dust can effectively reduce nitro groups. wikipedia.org

Hydride Reagents : Strong reducing agents like lithium aluminium hydride (LiAlH₄) can also be used, although this may sometimes lead to impurities such as hydroxylamines. wikipedia.org

In the context of synthesizing this compound, a precursor such as 1-(3-indolyl)-2-nitropropane would be a suitable starting point. The stereocenter could be established prior to or during the reduction. The reduction of the nitro group to the primary amine provides the necessary functionality for subsequent protection.

Incorporation of N-Boc Protected Amino Moieties into Aliphatic Chains

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide organic synthesis due to its stability under a wide range of conditions and its ease of removal. fishersci.co.ukjk-sci.com It is stable towards most nucleophiles and basic conditions, making it compatible with many synthetic transformations. organic-chemistry.orgtotal-synthesis.com

The standard method for introducing the Boc group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comgenscript.com The reaction conditions are flexible and can be performed in various solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or aqueous mixtures, typically at room temperature or with gentle heating. fishersci.co.ukwikipedia.org

Table 2: Common Conditions for N-Boc Protection

| Reagent | Base | Solvent(s) | Conditions | Source(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0 °C to Room Temp | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |

For less nucleophilic amines, such as some aryl amines, protection can be more challenging. tandfonline.com An effective strategy involves a two-step process of exhaustive Boc-protection to form a di-Boc derivative, followed by selective deprotection of one Boc group. tandfonline.com A one-pot tandem direct reductive amination followed by N-Boc protection has also been developed, providing a highly efficient route to N-Boc protected secondary amines from aldehydes and primary amines. nih.gov

Stereoselective Alkylation and Arylation Strategies for Indole Derivatives

Achieving stereocontrol in the functionalization of indoles is crucial for synthesizing chiral molecules like this compound. The indole nucleus is inherently nucleophilic, with the C3 position being the most reactive site for alkylation. nih.govresearchgate.net

Catalytic C3 aza-alkylation of indoles is a direct method to introduce an aminomethyl group, creating a new stereocenter. rsc.org This reaction involves three components—an indole, an aldehyde, and an amine—and can be catalyzed by various species, including Brønsted acids, Lewis acids, or organocatalysts, to achieve stereoselectivity. rsc.org

A different strategy involves a polarity reversal, where an electrophilic indole derivative is used. For example, a copper hydride (CuH) catalyzed process can achieve ligand-controlled, regiodivergent synthesis of N- or C3-alkylated chiral indoles from N-(benzoyloxy)indoles. nih.govmit.edu The choice of a chiral phosphine (B1218219) ligand, such as DTBM-SEGPHOS or Ph-BPE, dictates whether the alkylation occurs at the nitrogen or the C3 position with high levels of regio- and enantioselectivity. nih.govmit.edu

Direct arylation of the indole C-H bond is another important transformation. While much effort has focused on the pyrrole (B145914) ring (C2 and C3), methods for selective arylation on the benzenoid moiety (C4, C5, C6, and C7) have also been developed. rsc.org For C2-arylation, a dual-catalysis method combining palladium and photocatalysis has been shown to be effective under mild conditions. acs.org The regioselectivity of arylation can be influenced by the choice of protecting group on the indole nitrogen and the reaction conditions, such as the acidity of the medium. core.ac.ukacs.org

Protective Group Chemistry: Focus on the Boc Group and Orthogonal Protection in Indole Amino Derivatives

The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily shield amine functionalities. genscript.comwikipedia.org Its stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation, makes it a versatile tool. total-synthesis.com Deprotection is typically achieved under anhydrous acidic conditions, commonly using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). jk-sci.comwikipedia.org The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of isobutene and carbon dioxide to release the free amine. genscript.comchemistrysteps.com

The concept of orthogonal protection is fundamental in the synthesis of complex molecules that contain multiple functional groups, such as peptides or highly functionalized natural products. fiveable.mebham.ac.uk This strategy employs multiple protecting groups that can be removed under distinct, non-interfering conditions. fiveable.me This allows for the selective deprotection and modification of one functional group while others remain protected. bham.ac.uk

The Boc group is a key component of many orthogonal protection schemes. total-synthesis.com Its acid-lability contrasts with the removal conditions for other common protecting groups, enabling selective manipulation. fiveable.me

Table 3: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition | Source(s) |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | organic-chemistry.orgtotal-synthesis.comfiveable.me |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | total-synthesis.comfiveable.me |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) | Alloc (Allyloxycarbonyl) | Transition Metal Catalysis (e.g., Pd(0)) | total-synthesis.comfiveable.menih.gov |

In the synthesis of complex indole derivatives, such as peptides containing tryptophan, orthogonal protection is critical. The indole N-H of tryptophan can be protected with groups like allyloxycarbonyl (Aloc) or 2,4-dimethylpent-3-yloxycarbonyl (Doc), which are compatible with the Fmoc/tBu or Boc strategies used for the peptide backbone. nih.govrsc.org This allows for the construction of the peptide chain without undesirable side reactions at the indole ring, while the Boc group protects the α-amino function. rsc.org This strategic use of compatible and selectively removable protecting groups is essential for the successful synthesis of complex target molecules. nih.gov

Chemoselective Installation of the Boc Protecting Group

The chemoselective protection of the side-chain amino group in chiral indole derivatives, without affecting the indole nitrogen, is a critical step in their synthetic routes. This selectivity is achievable due to the significant difference in nucleophilicity between the aliphatic amino group and the aromatic nitrogen of the indole ring. The standard and most widely used method for this transformation involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.com

This reaction is typically carried out under mild basic conditions, often in a mixed solvent system. The base, such as sodium bicarbonate or triethylamine, acts as a proton scavenger. The greater nucleophilicity of the side-chain amine ensures it reacts preferentially with the Boc anhydride, leaving the less reactive indole nitrogen untouched. total-synthesis.com Various catalytic systems have also been developed to enhance efficiency and chemoselectivity, particularly for less reactive or sterically hindered amines. organic-chemistry.orgresearchgate.net For instance, catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and nanocerium oxide have been shown to facilitate N-tert-butoxycarbonylation efficiently under solvent-free conditions. organic-chemistry.orgresearchgate.net

Table 1: Methodologies for Chemoselective N-Boc Protection of Indole Derivatives and Analogues

| Substrate Type | Reagents and Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| General Amines | Boc₂O, NaOH or NaHCO₃, Dioxane/Water | Standard, widely used aqueous method for amino acids and amines. | Good to Excellent | |

| Structurally Diverse Amines | Boc₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst; recyclable. No oxazolidinone formation from amino alcohols. | High | organic-chemistry.org |

| Aliphatic, Aromatic, and Heteroaromatic Amines | Boc₂O, Catalytic Iodine, Solvent-free, Room Temp. | Efficient and practical protocol under ambient, solvent-free conditions. | Good to Excellent | organic-chemistry.org |

| Primary Amines | Aldehyde, (Boc)₂O, Sodium triacetoxyborohydride (B8407120) (STAB) | One-pot tandem direct reductive amination and N-Boc protection to form protected secondary amines. | Excellent | nih.gov |

| Amino Alcohols, Aminophenols | Boc₂O, Nanocerium oxide, Solvent-free, Room Temp. | Green, chemoselective N-Boc protection with high tolerance for hydroxyl groups. | Excellent | researchgate.net |

Compatibility of the Boc Group with Diverse Reaction Conditions and Selective Deprotection

The utility of the Boc protecting group is defined by its stability across a range of reaction conditions and the ability to be removed selectively. total-synthesis.com It is generally resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents, which allows for an orthogonal protection strategy with other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). total-synthesis.comfiveable.me

A key example of the Boc group's compatibility is in the functionalization of the indole nucleus. Research has shown that Ir-catalyzed C-H borylation of Boc-protected indoles and tryptophan proceeds efficiently, allowing for the introduction of a boryl group at the C7 position of the indole ring without affecting the N-Boc group on the side chain. nih.gov This demonstrates the group's stability under transition-metal-catalyzed reaction conditions.

Selective deprotection of the Boc group is most commonly achieved under acidic conditions. total-synthesis.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) are frequently used. researchgate.nettandfonline.com The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger to form isobutene. total-synthesis.com

While acidic cleavage is highly effective, alternative methods have been developed for substrates sensitive to strong acids. Mild and selective deprotection of N-Boc groups on various substrates, including N-Boc-tryptophan, has been achieved using oxalyl chloride in methanol at room temperature. nih.govuky.edu Furthermore, studies on doubly protected tryptamine (B22526) derivatives have shown that selective deprotection is possible based on the group's electronic environment. For instance, an N-Boc group on the indole nitrogen can be removed with sodium methoxide (B1231860) in methanol, leaving the more stable alkyl N-Boc group on the side chain intact. tandfonline.com Similarly, thermal deprotection in continuous flow has been shown to selectively cleave aryl N-Boc groups in the presence of alkyl N-Boc groups through careful temperature control. acs.orgnih.gov

Table 2: Methodologies for Selective Deprotection of the N-Boc Group

| Substrate Type | Reagents and Conditions | Selectivity/Features | Yield | Reference |

|---|---|---|---|---|

| General N-Boc Protected Amines | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Standard, highly efficient method for acid-labile groups. | High to Quantitative | total-synthesis.com |

| General N-Boc Protected Amines | HCl in Dioxane or Ethyl Acetate | Common and effective acidic cleavage method. | High | total-synthesis.com |

| N-Boc Indoles, Pyrroles, Carbolines | Catalytic NaOMe in dry MeOH, Room Temp. | Highly selective for the N-Boc on the heteroaromatic ring over an alkyl N-Boc group. | Excellent | tandfonline.comtandfonline.com |

| Structurally Diverse N-Boc Amines (including N-Boc-tryptophan) | Oxalyl chloride in Methanol, Room Temp. | Mild conditions, suitable for substrates with other acid-labile functionalities. | Up to 90% | nih.govuky.edu |

| Bis-Boc Tryptamine Derivatives | Thermal, Continuous Flow (e.g., 170 °C) | Selectively removes the aryl (indole) N-Boc group while retaining the alkyl N-Boc group. | Up to 90% | acs.org |

| Borylated N-Boc Heterocycles | Thermal (Thermolysis) | Cleanly removes the Boc group while leaving the C-B bond intact, which is not possible with acid. | Good to Excellent | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. Through the application of one- and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of this compound can be achieved.

High-Resolution ¹H and ¹³C NMR for Detailed Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound.

The ¹H NMR spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for each unique proton environment in the molecule. researchgate.net The characteristic signals for the indole ring protons are observed in the aromatic region, typically between δ 6.9 and 7.6 ppm. The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, around δ 10.76 ppm. researchgate.net The protons of the propyl chain and the Boc protecting group exhibit signals in the aliphatic region of the spectrum.

A representative ¹H NMR data table is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | 10.76 | s | - |

| Indole H-4 | 7.55 | d | 7.9 |

| Indole H-7 | 7.32 | d | 8.1 |

| Indole H-2 | 7.09 | d | 2.3 |

| Indole H-6 | 7.05 | ddd | 8.2, 7.0, 1.2 |

| Indole H-5 | 6.96 | ddd | 8.0, 6.9, 1.1 |

| N-H (Boc) | 6.71 | d | 8.0 |

| CH (on propyl chain) | 3.76-3.69 | m | - |

| CH₂ (on propyl chain) | 2.86 | dd | 13.9, 5.8 |

| 2.64 | dd | 14.1, 7.7 | |

| CH₃ (on propyl chain) | 1.00 | d | 6.6 |

| C(CH₃)₃ (Boc) | 1.37 | s | - |

| Note: Data is based on a spectrum recorded in DMSO-d₆ at 400 MHz and is compiled from literature sources. researchgate.net |

A predicted ¹³C NMR data table is provided below for reference:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C-7a | ~136 |

| Indole C-3a | ~127 |

| Indole C-2 | ~123 |

| Indole C-4 | ~118 |

| Indole C-7 | ~118 |

| Indole C-5 | ~121 |

| Indole C-6 | ~111 |

| Indole C-3 | ~111 |

| C=O (Boc) | ~155 |

| C(CH₃)₃ (Boc) | ~78 |

| CH (on propyl chain) | ~48 |

| CH₂ (on propyl chain) | ~35 |

| CH₃ (on propyl chain) | ~20 |

| C(CH₃)₃ (Boc) | ~28 |

| Note: These are predicted values based on analogous structures and general chemical shift ranges. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Correlation

To unequivocally establish the connectivity of atoms and the stereochemistry of the chiral center, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the indole ring, as well as between the protons of the propyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the propyl chain and the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the propyl chain and the carbons of the indole ring, confirming the attachment point of the propyl group to the indole scaffold. Correlations between the Boc group protons and the adjacent methine proton would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for stereochemical assignments. For this compound, NOESY could be used to confirm the relative stereochemistry of the chiral center by observing through-space interactions between the methine proton and the protons of the adjacent methylene (B1212753) and methyl groups.

While specific experimental 2D NMR data for the title compound is not available in the provided search results, the application of these techniques is a standard and essential practice for the complete structural elucidation of such molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural features of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₆H₂₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula with a high degree of confidence.

Fragmentation Pattern Analysis for Structural Features and Purity Assessment

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to identify key functional groups and structural motifs. For this compound, characteristic fragmentation would likely involve the loss of the Boc group (a neutral loss of 100 Da for isobutylene (B52900) and CO₂) or cleavage of the propyl chain. The indole moiety is relatively stable and would likely be observed as a prominent fragment. Analysis of the fragmentation pattern can also serve as an indicator of the sample's purity, as impurities would generate their own distinct fragmentation patterns. A common fragmentation for tryptamine derivatives involves cleavage of the Cα-Cβ bond of the side chain. mdpi.comrsc.org

A plausible fragmentation pattern is outlined in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 275.1754 | [M+H]⁺ |

| 175.1226 | [M+H - C₅H₈O₂]⁺ (Loss of isobutylene and CO₂) |

| 130.0651 | [Indolyl-CH₂]⁺ |

| Note: The m/z values are calculated for the most abundant isotopes. |

Soft Ionization Techniques (e.g., Electrospray Ionization) in Characterization

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. ESI typically generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the clear determination of the molecular weight. By adjusting the cone voltage in the ESI source, in-source collision-induced dissociation can be induced to generate fragment ions for structural analysis (MS/MS). This technique is invaluable for confirming the identity and purity of the synthesized compound. The fragmentation of tryptophan-derived metabolites, in particular, has been studied using ESI, often showing characteristic N-Cα bond dissociation. rsc.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are instrumental in assigning the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure, including its secondary structure and the conformation of its chromophores. For this compound, the indole moiety acts as the primary chromophore.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectrum, the absolute configuration can be confidently assigned.

Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. This relationship allows for the determination of the enantiomeric excess (ee) of a sample, providing a quantitative measure of its chiral purity.

Table 1: Representative Data from Circular Dichroism Spectroscopy

| Parameter | Value |

| Wavelength (nm) | Data not available in search results |

| Molar Ellipticity (deg cm²/dmol) | Data not available in search results |

| Enantiomeric Excess (%) | Data not available in search results |

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer and are measured using a polarimeter. The specific rotation, [α], is a standardized value that depends on the temperature, the wavelength of the light (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent used. libretexts.orgpressbooks.pub

For this compound, a negative specific rotation would be expected, as is common for many (R)-enantiomers of amino acid derivatives, though this is not a universal rule. The measurement of the specific rotation provides a rapid and straightforward method for assessing the chiral purity of a sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture will show no optical rotation. The enantiomeric excess can be calculated by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer.

Table 2: Representative Data from Optical Rotation Measurement

| Parameter | Value |

| Specific Rotation [α] | Data not available in search results |

| Concentration (g/100mL) | Data not available in search results |

| Solvent | Data not available in search results |

| Temperature (°C) | Data not available in search results |

| Wavelength (nm) | Data not available in search results |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

This technique provides definitive information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state. Crucially, for chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry of the molecule without the need for a reference standard. This method, known as the Flack parameter determination, provides an unequivocal assignment of the (R) or (S) configuration at the chiral center.

Table 3: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results |

Mechanistic Investigations of Reactions Involving R 2 Boc Amino 1 3 Indolyl Propane or Its Structural Motifs

Elucidation of Reaction Pathways for Synthetic Transformations

The elucidation of reaction pathways allows chemists to devise efficient multi-step synthetic routes. savemyexams.comsavemyexams.com For molecules containing the indole (B1671886) and Boc-amino motifs, several key transformations have been mechanistically investigated.

One significant area of study is the functionalization of the indole ring. Iridium-catalyzed C-H borylation, for instance, provides a pathway to selectively introduce a boryl group at positions otherwise difficult to functionalize. nih.gov The N-Boc group can influence the regioselectivity of such reactions. nih.gov Another complex transformation is the indolyl 1,3-heteroatom transposition (IHT), where in-depth mechanistic studies have revealed a novel mechanistic duality, suggesting that two distinct mechanisms can operate simultaneously. nih.gov The predominant pathway is influenced by the electronic properties of the substrate. nih.gov

The Boc-amino group itself is subject to well-understood reaction pathways, primarily involving its protection and deprotection. The formation of the N-Boc group typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net Deprotection is commonly achieved through acid-catalyzed hydrolysis, but thermal methods in continuous flow have also been developed, offering a catalyst-free alternative. nih.gov The efficiency of thermal deprotection follows the expected trend based on the stability of the resulting amine, with N-Boc heteroaryl and aryl amines being more labile than N-Boc alkyl amines. nih.gov

Multi-component reactions involving the indole nucleus, such as the synthesis of highly functionalized pyran derivatives, proceed through a series of established steps. A plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the final heterocyclic product. nih.gov

| Transformation | Structural Motif | General Reaction Pathway | Key Steps |

|---|---|---|---|

| N-Boc Protection | Amine | Nucleophilic Acyl Substitution | Nucleophilic attack of amine on (Boc)₂O |

| Thermal N-Boc Deprotection | N-Boc Amine | Thermolysis | Solvent-assisted, catalyst-free removal at high temperature nih.gov |

| Ir-Catalyzed C-H Borylation | Indole | Metal-Catalyzed C-H Activation | Oxidative addition, C-H activation, reductive elimination nih.gov |

| Indolyl 1,3-Heteroatom Transposition | Indole | Rearrangement | Dual mechanistic pathways (concerted and dissociative) nih.gov |

| Synthesis of Indolyl-Pyran Derivatives | Indole | Multi-component Reaction | Knoevenagel condensation, Michael addition, intramolecular cyclization nih.gov |

Identification and Characterization of Key Intermediates

Identifying intermediates is fundamental to confirming a proposed reaction mechanism. In reactions involving the structural motifs of (R)-2-(Boc-amino)-1-(3-indolyl)propane, several transient species have been proposed or characterized.

In the transprotection of tertiary amines involving di-tert-butyl dicarbonate, NMR and in silico experiments suggest the formation of a transient charged carbamate (B1207046) as a plausible intermediate. researchgate.net This intermediate is key to understanding how (Boc)₂O can promote the N-dealkylation of hindered amines under hydrogenolysis conditions. researchgate.net Similarly, in reactions of amines with carbonyl sulfide (B99878), the formation of a zwitterionic intermediate has been proposed to explain the observed reaction kinetics, although a single-step termolecular mechanism could also account for the experimental data. researchgate.net

In multi-component reactions for the synthesis of complex heterocyclic systems from 3-cyanoacetyl indoles, several intermediates are postulated. For example, the reaction of an isocyanide with dialkyl acetylenedicarboxylate (B1228247) is proposed to form a zwitterionic intermediate in situ. nih.gov This zwitterion is then protonated by the enol form of the 3-cyanoacetyl indole, leading to further reaction cascades. nih.gov The initial product of a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like malononitrile (B47326) or a 3-cyanoacetyl indole) is another commonly proposed intermediate in these syntheses. nih.gov

| Reaction Type | Proposed Intermediate | Role in Mechanism |

|---|---|---|

| Transprotection with (Boc)₂O | Charged Carbamate | Facilitates N-C bond cleavage under hydrogenolysis researchgate.net |

| Reaction of Amines with COS | Zwitterion | Explains complex reaction order researchgate.net |

| Multi-component Pyrrole (B145914) Synthesis | Zwitterionic adduct (from isocyanide and alkyne) | Key species that reacts with the indole component nih.gov |

| Hantzsch-type Pyridine Synthesis | Imine (from aldehyde and ammonia) | Initial condensation product that undergoes further reaction nih.gov |

| Knoevenagel Condensation | α,β-Unsaturated nitrile | Acts as a Michael acceptor for subsequent additions nih.gov |

Kinetic Studies of Reaction Rates, Orders, and Catalytic Turnover

Kinetic studies provide quantitative data on reaction speeds and how they are influenced by reactant concentrations, temperature, and catalysts. For reactions involving the amine functionality, such as those with carbon dioxide (CO₂) or carbonyl sulfide (COS), detailed kinetic analyses have been performed.

The reaction of sterically hindered amines with CO₂ or COS often exhibits complex kinetics. For example, the reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with COS was found to have a reaction order between 1.12 and 1.16 with respect to the amine. researchgate.net This non-integer order suggests a complex mechanism, possibly involving a zwitterionic intermediate or a termolecular reaction pathway. researchgate.net Based on a pseudo-first-order assumption for CO₂, the reaction between CO₂ and 2-amino-2-hyroxymethyl-1,3-propanediol (AHPD) was successfully modeled using a termolecular reaction mechanism. researchgate.net

Kinetic data, including rate constants and activation energies, are crucial for process optimization. Arrhenius plots, which graph the natural logarithm of the rate constant versus the inverse of the temperature, are used to determine the activation energy of a reaction. researchgate.net

In catalytic processes, the stability and reusability of the catalyst are critical economic and environmental factors. Catalytic turnover is a measure of a catalyst's longevity. For the N-Boc protection of amines, studies using silica-coated ferrite (B1171679) nanoparticles as catalysts demonstrated excellent reusability, with the catalyst being recycled for up to 15 cycles without a significant loss of catalytic activity. researchgate.net

| Reactants | Temperature (K) | Reaction Order (Amine) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| AMPD + COS | 288 - 303 | 1.12 - 1.16 | Not specified | Not specified |

| AHPD + CO₂ | 298 | ~1.3 (overall) | 12.03 m³/(kmol·s) | 31.59 |

AMPD: 2-amino-2-methyl-1,3-propanediol researchgate.net; AHPD: 2-amino-2-hyroxymethyl-1,3-propanediol researchgate.net

Investigation of Catalytic Cycles in Metal-Mediated or Organocatalytic Reactions

Many transformations involving the indole or Boc-amino motifs rely on catalysts to proceed efficiently. Understanding the catalytic cycle—the sequence of steps by which a catalyst participates in and is regenerated from a reaction—is key to catalyst improvement and innovation.

In metal-mediated reactions, such as the iridium-catalyzed C-H borylation of indoles, the catalytic cycle generally involves a sequence of oxidative addition, C-H activation/functionalization, and reductive elimination steps, which regenerate the active catalyst for the next turnover. nih.gov Similarly, palladium-on-carbon (Pd/C) catalyzed hydrogenolysis for N-dealkylation involves the adsorption of reactants onto the palladium surface, cleavage of the target N-C bond, and desorption of the products. researchgate.net

Organocatalysis has emerged as a powerful, metal-free alternative. For the N-Boc protection of amines, protic ionic liquids have been shown to be efficient catalysts. researchgate.net The proposed mechanism involves the activation of the amine or (Boc)₂O through hydrogen bonding interactions with the ionic liquid, facilitating the nucleophilic attack. The catalyst is regenerated upon product formation. The use of heterogeneous catalysts, such as sulfated tungstate (B81510) or reusable nanocatalysts, simplifies product purification and catalyst recovery, making the process more environmentally benign. researchgate.netresearchgate.net These solid catalysts often work by providing acidic or basic sites on their surface that activate the substrates.

| Reaction | Catalyst Type | Example Catalyst | Key Mechanistic Feature |

|---|---|---|---|

| N-Boc Protection | Organocatalyst | Imidazolium trifluoroacetate (B77799) (Protic Ionic Liquid) researchgate.net | Substrate activation via hydrogen bonding |

| N-Boc Protection | Heterogeneous | Sulfated tungstate researchgate.net | Surface-mediated activation |

| C-H Borylation | Metal-Mediated | Iridium complex nih.gov | Oxidative addition/reductive elimination cycle |

| N-Dealkylation | Metal-Mediated | Pd/C researchgate.net | Heterogeneous catalysis via surface reaction |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-2-hyroxymethyl-1,3-propanediol (AHPD) |

| 2-amino-2-methyl-1,3-propanediol (AMPD) |

| 3-cyanoacetyl indole |

| Carbon dioxide (CO₂) |

| Carbonyl sulfide (COS) |

| Cyclopentadiene |

| Dialkyl acetylenedicarboxylate |

| Di-tert-butyl dicarbonate ((Boc)₂O) |

| Imidazolium trifluoroacetate |

| Isocyanide |

| Malononitrile |

| Palladium |

Computational Chemistry Approaches for Understanding R 2 Boc Amino 1 3 Indolyl Propane Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For (R)-2-(Boc-amino)-1-(3-indolyl)propane, DFT studies are instrumental in mapping out potential energy surfaces for its reactions, thereby clarifying reaction mechanisms and predicting selectivity.

Researchers utilize DFT to model reactions involving the indole (B1671886) nucleus, such as electrophilic substitutions, or reactions at the Boc-protected amine. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. For instance, in asymmetric reactions, DFT can elucidate the origins of enantioselectivity by comparing the transition state energies leading to different stereoisomers. Computational analysis employing DFT can reveal the mechanistic rationale behind finely balanced photocatalytic systems involving tryptophan derivatives. researchgate.net

Key insights from DFT studies include:

Transition State Analysis: Identification and characterization of transition state geometries and their corresponding activation energies. This helps in understanding the feasibility and rate of a given reaction step.

Regioselectivity Prediction: The indole ring of this compound has multiple reactive sites. DFT calculations of frontier molecular orbitals (HOMO and LUMO) and atomic charges can predict the most likely site for electrophilic or nucleophilic attack.

Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction between the chiral molecule and the catalyst. This is crucial for understanding how a chiral catalyst, such as a phosphoric acid, can control the stereochemical outcome of a reaction involving indole derivatives. researchgate.net

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactant Complex | Substrate + Electrophile | 0.0 | Intermolecular distance > 4 Å |

| Transition State (C2-attack) | Electrophilic attack at C2 of indole | +15.2 | Forming C-C bond length: 2.1 Å |

| Transition State (C4-attack) | Electrophilic attack at C4 of indole | +22.5 | Forming C-C bond length: 2.2 Å |

| Product (from C2-attack) | C2-substituted product | -5.8 | Final C-C bond length: 1.5 Å |

Conformational Analysis of the Chiral Indole-Propane Framework

The three-dimensional structure of this compound is not static. Due to the presence of several single bonds, the molecule can adopt various conformations, which can significantly influence its reactivity and biological activity. Conformational analysis aims to identify the most stable low-energy conformers and understand the energy barriers between them.

Computational methods, such as molecular mechanics (MM) and DFT, are employed to systematically explore the conformational space. For flexible molecules, different conformers can exist, and their relative populations can be influenced by the solvent. The process typically involves:

Systematic or Stochastic Search: Rotating the rotatable bonds (e.g., the C-C bonds in the propane (B168953) linker and the C-N bond of the Boc group) to generate a large number of possible conformations.

Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Ranking by Energy: Calculating the relative energies of the minimized conformers to determine their populations according to the Boltzmann distribution.

This analysis is critical for understanding how the molecule presents itself to a binding partner, such as an enzyme or a chiral catalyst. The chiral indole-propane framework dictates the spatial arrangement of the bulky indole and Boc groups, which is a key factor in molecular recognition events.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Dihedral Angle (N-C-C-C) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 65.1 | -65.2° |

| 2 | 0.85 | 22.3 | 178.5° |

| 3 | 1.50 | 9.8 | 55.8° |

| 4 | 2.80 | 2.8 | -175.1° |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational chemistry can predict various spectroscopic properties of this compound, which is invaluable for structure verification and stereochemical assignment.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. By averaging the calculated shifts over the Boltzmann-populated conformers, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure or help to assign ambiguous signals.

Circular Dichroism (CD) Spectra: CD spectroscopy is a vital technique for studying chiral molecules. Time-dependent DFT (TDDFT) is used to calculate the electronic transitions and their corresponding rotational strengths. acs.org This allows for the simulation of the CD spectrum. For a molecule with a known absolute configuration like the (R)-enantiomer, the predicted spectrum can be matched with the experimental one. Conversely, for a new chiral indole derivative, comparing the experimental CD spectrum with the TDDFT-predicted spectra for both the (R) and (S) enantiomers can be a reliable method for determining its absolute configuration. acs.org

Modeling of Ligand-Substrate Interactions in Catalytic Systems

When this compound acts as a substrate in a catalytic reaction, understanding its interaction with the catalyst is key to explaining the reaction's efficiency and selectivity. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods are used to model these interactions.

Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the active site of a larger catalyst, such as an enzyme or a synthetic catalytic complex. Docking simulations can reveal key intermolecular interactions, like hydrogen bonds or van der Waals contacts, that stabilize the substrate-catalyst complex. Molecular docking has been used to show stronger binding affinity between protein targets and specific enantiomers of chiral indole derivatives. acs.org

QM/MM Simulations: For a more detailed and accurate description, QM/MM methods can be employed. In this approach, the reactive core of the system (e.g., the substrate and the key functional groups of the catalyst) is treated with a high level of quantum mechanics (like DFT), while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This hybrid approach provides a balance between accuracy and computational cost, making it suitable for studying enzymatic reactions or complex organocatalytic systems.

These modeling studies can explain, for example, why a particular enantiomer of a catalyst preferentially reacts with the substrate, providing a molecular-level picture of chiral recognition.

Applications of R 2 Boc Amino 1 3 Indolyl Propane in Advanced Organic Synthesis

As a Chiral Building Block for the Synthesis of Complex Molecules

In the realm of organic synthesis, chiral building blocks are optically active molecules that serve as foundational units for the creation of complex chiral structures. (R)-2-(Boc-amino)-1-(3-indolyl)propane fits this role perfectly, providing a reliable source of chirality that can be transferred to the target molecule. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial; it renders the amine nucleophilicity inert under certain reaction conditions while allowing for its controlled deprotection and subsequent functionalization at a later synthetic stage.

The tryptamine (B22526) skeleton, inherent to this building block, is a recurring motif in a vast number of pharmacologically active compounds and natural products. grinnell.edu Synthetic chemists leverage this pre-formed indole-ethylamine unit to streamline synthetic routes, avoiding the often complex and low-yielding steps required to construct it from simpler precursors. The (R)-configuration at the α-carbon is particularly important for synthesizing molecules that mimic or interact with biological systems, which are inherently chiral.

Key transformations involving this building block include:

N-Alkylation/Arylation: After deprotection of the Boc group, the resulting primary amine can be functionalized with various electrophiles.

Pictet-Spengler Reaction: The indole (B1671886) ring and the ethylamine (B1201723) side chain can participate in this classic cyclization reaction to form tetrahydro-β-carboline ring systems, which are core structures of many alkaloids.

Coupling Reactions: The amine can be acylated to form amide bonds, a key step in building peptidomimetics and other complex amides.

Strategic Intermediate in Natural Product Synthesis

The total synthesis of natural products is a powerful driver of innovation in organic chemistry. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of numerous natural products, particularly those containing an indole moiety. nih.gov

Construction of Indole Alkaloid Scaffolds

Indole alkaloids are one of the largest and most structurally diverse classes of natural products, renowned for their wide range of potent biological activities. nih.gov The tryptamine unit is the biosynthetic precursor for the vast majority of these compounds. grinnell.edunih.gov Consequently, this compound is an ideal starting material for the laboratory synthesis of these molecules.

In a modular approach to synthesizing polycyclic alkaloid scaffolds, tryptamine derivatives are key starting materials. acs.orgbohrium.com The Boc-protected amine can act as a tethered nucleophile in cyclization cascade reactions. For instance, in silver(I)-catalyzed enantioselective dearomative cyclizations, the Boc-protected amine of a modified tryptamine precursor attacks an activated intermediate, leading to the formation of complex tetracyclic scaffolds characteristic of the akuammiline (B1256633) alkaloids. acs.org This strategy highlights how the building block's inherent structure directs the formation of intricate, multi-ring systems.

The table below summarizes the utility of tryptamine derivatives in building complex alkaloid frameworks.

| Target Scaffold/Reaction Type | Role of Tryptamine Building Block | Key Transformation |

| Tetrahydro-β-carbolines | Provides the indole and ethylamine units. | Pictet-Spengler reaction |

| Akuammiline Alkaloids | Acts as the foundational structure containing the indole and a tethered nucleophile (the amine). | Enantioselective dearomative cyclization cascade. acs.org |

| Corynanthe, Iboga, Aspidosperma Alkaloids | Serves as a common precursor for the core tryptamine skeleton. grinnell.edu | Multistep elaboration and cyclization strategies. |

Synthesis of Bioactive Compounds with Indole Amine Moieties

Beyond the classic alkaloid structures, many other bioactive natural products and synthetic molecules possess an indole amine fragment. nih.govsci-hub.se This structural motif is a well-known pharmacophore that interacts with various biological targets, including receptors and enzymes. The synthesis of β-substituted tryptamines, for example, can be achieved through the regioselective ring-opening of activated aziridines with indoles, providing access to a library of functionalized tryptamine derivatives for therapeutic development. nih.gov

The Boc protection in this compound is advantageous as it is stable to a wide range of reaction conditions but can be removed cleanly, often using mild acidic conditions, to reveal the primary amine for further functionalization without disturbing other sensitive parts of the molecule.

Development of Peptidomimetics and Unnatural Amino Acid-Containing Peptide Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govmdpi.com Incorporating unnatural amino acids or their analogues is a primary strategy in the design of peptidomimetics. acs.org

Incorporation into Oligopeptide Chains

This compound can be viewed as an analogue of the amino acid D-tryptophan where the carboxylic acid group has been reduced to a methyl group. Its incorporation into a peptide chain disrupts the normal amide backbone. The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), making this building block compatible with established protocols. nih.gov

The process typically involves:

Deprotection of the N-terminal amino acid on a solid support.

Coupling of the next Boc-protected amino acid.

For incorporating the title compound, its free amine (after Boc removal) would be acylated by the carboxylic acid of the peptide chain on the resin, or its Boc-protected form could be modified to have a carboxylic acid for coupling. More commonly, related derivatives with carboxylic acid functionality are used. However, the core tryptamine structure is frequently integrated into peptide-like molecules. arkat-usa.org

The introduction of such a unit can significantly alter the pharmacological properties of the parent peptide. The bulky indole side chain can influence binding affinity and selectivity for the target receptor or enzyme.

Design of Conformationally Constrained Molecules

A key goal in peptidomimetic design is to reduce the conformational flexibility of a peptide ligand. nih.gov By locking the molecule into its "bioactive" conformation, binding affinity can be enhanced, and selectivity improved. The incorporation of bulky or cyclic unnatural residues is a common method to achieve this constraint. researchgate.netnih.gov

The tryptamine-derived structure of this compound can introduce significant steric bulk and specific dihedral angle preferences when incorporated into or tethered to a peptide chain. This can induce specific secondary structures, such as β-turns. nih.gov Furthermore, the indole nucleus and the side chain can be used as anchor points to create cyclic peptidomimetics, which are highly constrained and often exhibit superior pharmacological profiles. rsc.org The dearomatization of tryptamine-derived isocyanides, for example, has been used as a novel approach to generate conformationally constrained spirocyclic scaffolds, which are in high demand in drug discovery. rsc.org

The table below outlines how such building blocks contribute to conformational constraint.

| Design Strategy | Role of this compound Derivative | Resulting Structural Feature |

| Steric Hindrance | The bulky indole group restricts rotation around adjacent bonds in the peptide backbone. | Induction of specific secondary structures (e.g., β-turns). nih.gov |

| Cyclization | The amine and indole ring serve as reactive handles for intramolecular cyclization with the peptide backbone. | Macrocyclic or bicyclic peptidomimetics with reduced flexibility. |

| Spirocyclization | Serves as the precursor for tryptamine-derived isocyanides. | Formation of rigid, three-dimensional spirocyclic scaffolds. rsc.org |

Precursor for Advanced Organic Materials (e.g., in Polymer Chemistry)

This compound, a derivative of the amino acid tryptophan, holds significant potential as a monomer for the synthesis of advanced organic materials, particularly in the field of polymer chemistry. While direct, extensive research on the polymerization of this specific compound is not widely documented, its structural components—the indole ring and a protected amine functionality—are well-recognized building blocks for creating polymers with unique and valuable properties. The indole nucleus, in particular, is a versatile heterocyclic aromatic system that can be incorporated into polymer backbones or as pendant groups to impart desirable thermal, electronic, and optical characteristics to the resulting materials.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function offers a strategic advantage in polymer synthesis. This group is stable under various polymerization conditions but can be readily removed under acidic conditions. This allows for a modular approach to polymer design, where the indole-containing monomer can be incorporated into a polymer chain, followed by deprotection of the amine to enable further functionalization or cross-linking.

The indole moiety itself is the key to many of the potential applications of polymers derived from this compound. Indole and its derivatives are known to be electroactive and can be polymerized to form conductive polymers like polyindole. materialsciencejournal.orgresearchgate.net These materials are of interest for applications in sensors, electrochromic devices, and as anticorrosive coatings due to their environmental stability and redox activity. materialsciencejournal.orgresearchgate.net

Furthermore, the incorporation of the rigid, aromatic indole structure into polymer chains, such as polyesters, can significantly enhance their thermal properties. acs.orgrsc.orgnih.gov Research on indole-based polyesters has shown that they are often amorphous, optically transparent, and exhibit high glass transition temperatures (Tg), making them potential bio-based alternatives to commercial polyesters like PET. acs.orgrsc.orgnih.gov The specific structure of this compound, with its propyl linker between the indole ring and the amino group, could offer flexibility to the resulting polymer chain while still benefiting from the properties of the indole group.

The potential for creating functional polymers is a significant area of interest. After the polymerization of a monomer like this compound, the Boc group can be removed to expose the primary amine. This amine can then be used for a variety of post-polymerization modifications. For instance, it could be used to attach bioactive molecules, graft other polymer chains to create copolymers with tailored properties, or to introduce charged groups for creating ion-exchange resins or polyelectrolytes.

One can envision the synthesis of novel polyacrylates or polyamides by first converting this compound into a suitable monomer, such as an acrylamide (B121943) or by reacting it with a dicarboxylic acid. For example, tryptophan-containing polyacrylates have been synthesized and investigated for their fluorescent properties, suggesting that polymers derived from this compound could also exhibit interesting optical characteristics. lew.ro The indole ring is a well-known fluorophore, and its incorporation into a polymer can lead to materials for applications in optical sensors or as fluorescent probes. acs.org

The table below summarizes the potential properties and applications of polymers that could be synthesized using this compound as a monomer, based on the known characteristics of related indole-containing polymers.

| Property | Potential Application |

| High Thermal Stability | Engineering plastics, high-performance coatings. |

| Electrical Conductivity | Organic electronics, sensors, antistatic coatings. |

| Fluorescence | Optical sensors, bio-imaging probes, light-emitting devices. |

| Biocompatibility | Drug delivery systems, tissue engineering scaffolds. |

| Chemical Functionality | Resins for chromatography, catalysts supports. |

Future Research Directions and Outlook for R 2 Boc Amino 1 3 Indolyl Propane Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of greener and more efficient chemical processes is a central theme in modern organic synthesis. Future research on (R)-2-(Boc-amino)-1-(3-indolyl)propane is expected to focus on developing synthetic routes that are both environmentally benign and economically viable.

Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future endeavors should explore the following avenues:

Catalytic and Biocatalytic Methods: The development of catalytic, and particularly asymmetric catalytic, methods will be crucial. This includes the use of transition metal catalysts or organocatalysts to achieve high enantioselectivity and yield, minimizing the need for chiral auxiliaries or resolutions. Furthermore, enzymatic synthesis, employing enzymes such as transaminases, could offer a highly selective and environmentally friendly alternative for the stereoselective synthesis of the amino group. google.comescholarship.orgmdpi.com The use of solid acid catalysts, such as zirconia-based materials, could also provide a recyclable and greener option for key synthetic steps. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for improving atom and step economy by combining three or more reactants in a single operation to form a complex product. nih.govrsc.orgrsc.orgarkat-usa.orgrug.nlbeilstein-journals.orgmdpi.com Research into designing novel MCRs that can assemble the this compound scaffold or its derivatives from simple, readily available starting materials would be a significant advancement. This approach would not only streamline the synthesis but also allow for the rapid generation of a library of analogs for biological screening.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more benign alternatives will be essential. unibo.it This aligns with the principles of green chemistry and will reduce the environmental footprint of the synthesis.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Catalytic/Biocatalytic | High selectivity, reduced waste, milder conditions. google.comescholarship.orgmdpi.com | Development of novel catalysts, enzyme screening and engineering. |

| Multicomponent Reactions | High atom and step economy, rapid access to molecular diversity. nih.govrsc.orgrsc.orgarkat-usa.orgrug.nlbeilstein-journals.orgmdpi.com | Design of new MCRs for the synthesis of the target scaffold. |

| Green Chemistry | Reduced environmental impact, increased safety. researchgate.netunibo.it | Exploration of green solvents and reagents, process optimization. |

Expanding the Scope of Applications in Target-Oriented Synthesis and Drug Discovery

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and chiral amino alcohols are versatile building blocks in the synthesis of natural products and pharmaceuticals. ub.edutcichemicals.comabsolutechiral.com this compound is well-positioned to contribute to these areas, and future research should focus on expanding its applications.

Chiral Building Block for Natural Product Synthesis: The unique stereochemistry and functional groups of this compound make it an attractive starting material for the total synthesis of complex, biologically active natural products containing the indole motif. ub.edu Future work could involve its incorporation into synthetic routes for alkaloids, peptides, and other natural products with potential therapeutic properties.

Scaffold for Drug Discovery: The indole and amino alcohol moieties are known to interact with various biological targets. This compound can serve as a scaffold for the development of new therapeutic agents. By modifying the indole ring, the amino group, or the propane (B168953) linker, a diverse library of compounds can be generated and screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov The Boc-protecting group allows for selective manipulation of the molecule, further enhancing its utility in the synthesis of diverse derivatives. chemimpex.com

Peptidomimetics: The amino acid-like structure of this compound makes it a suitable candidate for the synthesis of peptidomimetics. These are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. Future research could explore the incorporation of this building block into peptide sequences to create novel therapeutic agents.

| Application Area | Potential | Future Research Focus |

| Natural Product Synthesis | Access to complex and biologically active molecules. ub.edu | Identification of natural product targets and development of synthetic routes. |

| Drug Discovery | Generation of diverse libraries for screening. mdpi.comnih.gov | Synthesis and biological evaluation of novel derivatives. |

| Peptidomimetics | Development of peptide-based drugs with improved properties. | Design and synthesis of peptidomimetics incorporating the title compound. |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and developing new, more efficient transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic and Spectroscopic Studies: Detailed kinetic studies can provide valuable information about reaction rates, orders, and the influence of various parameters on the reaction outcome. In situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing unambiguous evidence for bond-forming and bond-breaking steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction mechanisms. researchgate.netscispace.com They can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile. This information can be used to rationalize experimental observations, predict the stereochemical outcome of reactions, and guide the design of new catalysts and reaction conditions.

| Methodology | Contribution to Mechanistic Understanding | Future Research Focus |

| Kinetic & Spectroscopic Studies | Provides information on reaction rates and intermediates. researchgate.net | Detailed kinetic analysis of key synthetic steps. |

| Isotope Labeling | Traces the path of atoms during a reaction. | Elucidation of bond formation and cleavage in complex transformations. |